2-(2-Chloroethyl)benzo[f]isoindole-1,3-dione
Description
2-(2-Chloroethyl)benzo[f]isoindole-1,3-dione (CAS No. 6305-65-3) is a halogenated derivative of isoindole-1,3-dione, a heterocyclic scaffold widely studied for its pharmaceutical and industrial applications. The compound has a molecular formula of C₁₄H₁₀ClNO₂ and a molecular weight of 259.69 g/mol. Key computed properties include a topological polar surface area of 37.4 Ų, XLogP3 of 2.7 (indicating moderate lipophilicity), and two rotatable bonds, suggesting conformational flexibility . Its structure features a benzo[f]isoindole-1,3-dione core substituted with a 2-chloroethyl group, which may influence reactivity and biological activity.
Properties
CAS No. |
6305-65-3 |
|---|---|
Molecular Formula |
C14H10ClNO2 |
Molecular Weight |
259.69 g/mol |
IUPAC Name |
2-(2-chloroethyl)benzo[f]isoindole-1,3-dione |
InChI |
InChI=1S/C14H10ClNO2/c15-5-6-16-13(17)11-7-9-3-1-2-4-10(9)8-12(11)14(16)18/h1-4,7-8H,5-6H2 |
InChI Key |
UPNKZBNZYIJAEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)N(C3=O)CCCl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Phthalic Anhydride Derivatives
The benzo[f]isoindole-1,3-dione scaffold is typically synthesized via cyclocondensation. A patented method involves reacting substituted phthalic anhydrides with amines under acidic conditions. For example, 3-aminopiperidine-2,6-dione hydrochloride reacts with 4-hydroxy-3-nitrophthalic acid in acetic acid at 120°C to form hydroxylated isoindole-diones. This approach emphasizes the use of triethylamine as a base and acetic acid as both solvent and catalyst, achieving cyclization efficiencies >70%.
Nitration and Reduction Sequences
Alternative routes employ nitration followed by reduction. Dimethyl 4-hydroxyphthalate undergoes nitration at C-3 using concentrated nitric acid in sulfuric acid at 80°C, yielding dimethyl 4-hydroxy-3-nitrophthalate. Subsequent hydrogenation over palladium/carbon in methanol reduces the nitro group to an amine, which cyclizes spontaneously to form the isoindole-dione core.
Optimization of Reaction Conditions
Solvent and Temperature Effects
- Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in displacement reactions but may promote side reactions at elevated temperatures.
- Protic solvents like isopropyl alcohol or acetic acid improve solubility of intermediates, as demonstrated in the 67% yield synthesis of a related compound.
- Optimal temperatures range from 80°C to 120°C for cyclocondensation and 0–25°C for alkylation.
Catalytic and Stoichiometric Considerations
- Triethylamine neutralizes HCl byproducts in nucleophilic substitutions, preventing acid-catalyzed decomposition.
- Lewis acids (e.g., AlCl₃, BCl₃) accelerate alkylation but require anhydrous conditions.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Suppliers specify purity ≥95% by HPLC, with retention times around 1.32 minutes under reversed-phase conditions.
Applications and Derivatives
The chloroethyl group enables further functionalization:
- Nucleophilic substitution with amines or thiols generates pharmacologically active derivatives.
- Cross-coupling reactions (e.g., Suzuki-Miyaura) exploit the aromatic core for materials science applications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloroethyl group undergoes nucleophilic displacement with various amines, thiols, and oxygen-based nucleophiles. Key examples include:
Table 1: Nucleophilic Substitution Reactions
Notably, reactions with secondary amines (e.g., piperazine) require polar aprotic solvents for optimal efficiency, while primary amines show higher reactivity in alcoholic solvents .
Cyclization and Ring-Forming Reactions
The compound participates in intramolecular cyclizations to generate polycyclic frameworks:
2.1. CAN-Mediated Oxidative Cyclization
Ceric ammonium nitrate (CAN) induces oxidation of bis(aminomethyl) intermediates derived from primary amine substitutions, forming fused quinone-imide systems :
Key example : Reaction with benzylamine yields a tricyclic quinone-imide with 85% efficiency under mild acidic conditions .
2.2. Base-Promoted Eliminations
Treatment with K₂CO₃ or DBU triggers HCl elimination, forming reactive alkenes that undergo Diels-Alder cycloadditions:
This pathway is exploited to synthesize naphthoquinone-annulated heterocycles .
Functionalization of the Isoindole Core
The isoindole-1,3-dione moiety undergoes regioselective modifications:
Table 2: Core Modifications
For instance, reductive amination at N-2 introduces arylpiperazine groups, enhancing binding affinity to neurological targets .
Comparative Reactivity with Structural Analogs
Table 3: Reactivity Comparison of Isoindole Derivatives
The chloroethyl group’s extended chain enables unique cyclization patterns compared to chloromethyl analogs, favoring six-membered transition states .
Mechanistic Insights and Kinetic Data
-
Nucleophilic Substitution : Follows second-order kinetics ( in DMF at 25°C) .
-
Oxidative Cyclization : CAN-mediated reactions proceed via single-electron transfer (SET) mechanisms, confirmed by ESR studies .
-
Elimination Pathways : Base strength directly correlates with alkene formation rate ( with DBU vs. 6h with K₂CO₃) .
Scientific Research Applications
2-(2-Chloroethyl)benzo[f]isoindole-1,3-dione has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various bioactive molecules.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Chloroethyl)benzo[f]isoindole-1,3-dione involves its interaction with molecular targets such as dopamine receptors. The compound modulates the activity of these receptors, which can lead to various pharmacological effects. The pathways involved include the inhibition of β-amyloid protein aggregation, which is relevant in the context of Alzheimer’s disease .
Comparison with Similar Compounds
Table 1: Comparison of Selected Isoindole-1,3-dione Derivatives
Q & A
Q. What are common synthetic methodologies for preparing 2-(2-chloroethyl)benzo[f]isoindole-1,3-dione derivatives?
The most widely used approach involves nucleophilic substitution reactions. For example, derivatives with chloroaryl groups can be synthesized by reacting hydroxymethylphthalimide with substituted anilines (e.g., 4-chloroaniline) in chloroform, achieving yields up to 93% . Alternative routes include palladium-catalyzed aminocarbonylation of o-halobenzoates with primary amines, which allows functional group tolerance (e.g., methoxy, nitro) and provides a one-step pathway to isoindole-1,3-diones . Key parameters affecting yield include solvent choice (CHCl₃ vs. methanol), reaction time (3–24 hours), and crystallization conditions.
Q. How are isoindole-1,3-dione derivatives structurally characterized?
Standard protocols combine spectroscopic and elemental analysis:
- IR spectroscopy identifies characteristic carbonyl (C=O) stretches at ~1770–1700 cm⁻¹ and C–N bonds at ~1350 cm⁻¹ .
- UV-Vis spectroscopy detects π→π* transitions in the 250–300 nm range, influenced by substituent electronic effects .
- Elemental analysis (C, H, N) validates purity, though minor deviations (<0.3%) between calculated and experimental values are common due to hygroscopicity .
Q. What in vitro assays are used to evaluate biological activity?
Primary screens include:
- Enzyme inhibition assays (e.g., monoamine oxidase (MAO) and cholinesterase (ChE)), using spectrophotometric methods to measure IC₅₀ values .
- Antiproliferative activity against cancer cell lines (e.g., KB nasopharynx), assessed via MTT or SRB assays .
Advanced Research Questions
Q. How does palladium-catalyzed synthesis enhance the efficiency of isoindole-1,3-dione production?
Pd-catalyzed aminocarbonylation of o-halobenzoates enables a one-step synthesis with high functional group tolerance. For example, nitro and methoxy groups remain intact during the reaction, avoiding multi-step protection/deprotection sequences. Yields typically range from 65–85%, with catalytic systems like Pd(PPh₃)₄ and CO gas facilitating carbonylative cyclization . This method is superior to traditional phthalic anhydride-amine condensation, which often requires harsh conditions and generates mixed products .
Q. What crystallographic insights inform the structure-activity relationship (SAR) of these compounds?
Single-crystal X-ray diffraction reveals critical intermolecular interactions:
- C=O···π stacking and π-π interactions stabilize crystal packing, as seen in derivatives with asymmetric units (e.g., monoclinic P2₁/c systems) .
- Hydrogen bonding between N–H and carbonyl groups influences solubility and bioavailability .
- Bond angles and torsion angles (e.g., C–N–C ~120°) correlate with conformational flexibility, impacting binding to biological targets like GSK-3β .
Q. How are computational methods applied to design isoindole-1,3-dione-based enzyme inhibitors?
- 3D-QSAR models optimize substituent placement by correlating molecular descriptors (e.g., logP, PSA) with MAO/ChE inhibition .
- Molecular docking (e.g., AutoDock Vina) predicts binding modes to active sites, such as the hydrophobic pocket of GSK-3β, guiding the selection of electron-withdrawing groups (e.g., –Cl, –NO₂) for enhanced affinity .
Q. What strategies address contradictory bioactivity data in isoindole-1,3-dione derivatives?
Discrepancies in IC₅₀ values (e.g., MAO-A vs. MAO-B inhibition) often arise from:
- Substituent electronic effects : Electron-withdrawing groups (e.g., –Cl) increase MAO-B selectivity by modulating redox potential .
- Steric hindrance : Bulky groups (e.g., 2-nitrophenyl) reduce ChE inhibition due to poor fit in the catalytic gorge .
- Assay conditions : Variations in pH or co-solvents (e.g., DMSO concentration) can alter enzyme kinetics. Normalizing data to positive controls (e.g., donepezil for ChE) improves reproducibility .
Q. How do π-π interactions influence the pharmacological properties of these compounds?
- Enhanced lipophilicity : Aromatic stacking increases logP (e.g., 1.732 for cyclohexyl derivatives), improving blood-brain barrier penetration .
- Target engagement : π-π interactions with tyrosine residues in enzyme active sites (e.g., MAO) enhance binding affinity, as demonstrated in derivatives with extended conjugated systems .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
